molecular formula C24H20Cl2N2O2S B2573797 1-(4-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione CAS No. 865655-42-1

1-(4-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione

Cat. No.: B2573797
CAS No.: 865655-42-1
M. Wt: 471.4
InChI Key: DOYBHJMOBYIHCW-UHFFFAOYSA-N
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Description

This compound is a thieno[2,3-d]pyrimidine derivative featuring a fused cycloheptane ring and dual 4-chlorobenzyl/4-chlorophenyl substituents. The cycloheptane ring confers conformational flexibility, while the chlorinated aromatic groups enhance lipophilicity and binding affinity to hydrophobic enzyme pockets. Its synthesis typically involves multi-step reactions, including cyclocondensation of thiophene precursors with urea or thiourea derivatives, followed by alkylation or arylation . The compound has been investigated for antitumor activity, with studies highlighting its inhibition of kinases (e.g., EGFR, VEGFR-2) and cytotoxicity against cancer cell lines such as MCF-7 and A549 .

Properties

CAS No.

865655-42-1

Molecular Formula

C24H20Cl2N2O2S

Molecular Weight

471.4

IUPAC Name

4-(4-chlorophenyl)-6-[(4-chlorophenyl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-diene-3,5-dione

InChI

InChI=1S/C24H20Cl2N2O2S/c25-16-8-6-15(7-9-16)14-27-23-21(19-4-2-1-3-5-20(19)31-23)22(29)28(24(27)30)18-12-10-17(26)11-13-18/h6-13H,1-5,14H2

InChI Key

DOYBHJMOBYIHCW-UHFFFAOYSA-N

SMILES

C1CCC2=C(CC1)SC3=C2C(=O)N(C(=O)N3CC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

solubility

not available

Origin of Product

United States

Biological Activity

The compound 1-(4-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione is a complex heterocyclic molecule that combines elements from both thieno[2,3-d]pyrimidine and cycloheptane structures. Its unique chemical composition suggests potential for diverse biological activities. This article explores its biological activity based on available research findings and case studies.

Chemical Structure and Properties

The compound features:

  • Multiple functional groups: chlorobenzyl and chlorophenyl.
  • Tetrahydro and dione functionalities that may influence its reactivity and interaction with biological systems.

Structural Characteristics

FeatureDescription
Molecular FormulaC19H18Cl2N2O2S
Molecular Weight399.33 g/mol
Key Functional GroupsChlorobenzyl, chlorophenyl, thieno[2,3-d]pyrimidine

Biological Activity Overview

Research indicates that thienopyrimidine derivatives often exhibit a range of biological activities including:

  • Antimicrobial : Potential effectiveness against various bacterial strains.
  • Anticancer : Inhibition of tumor growth in specific cancer cell lines.
  • CNS Activity : Evidence of central nervous system (CNS) stimulation or depression.

The biological activity of the compound may be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Interaction with neurotransmitter receptors influencing CNS activity.

Anticancer Activity

A study evaluated the anticancer effects of thienopyrimidine derivatives similar to the compound . Results showed significant inhibition of cell proliferation in human cancer cell lines, suggesting that structural modifications enhance potency against specific cancer types .

CNS Effects

Research on related compounds revealed dual CNS effects—some derivatives exhibited properties of both stimulants and depressants. For instance, certain 4-chloro derivatives demonstrated antidepressant and anxiolytic activities in animal models at specific dosages . This duality suggests that the compound may also possess similar CNS-modulating effects.

Antimicrobial Properties

In vitro studies have indicated that thienopyrimidine derivatives can exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria. The presence of chlorinated phenyl groups has been linked to enhanced antibacterial activity .

Comparative Analysis with Related Compounds

To better understand the biological activity of the compound, a comparison with similar thienopyrimidine derivatives is presented:

Compound NameStructure FeaturesBiological Activity
5-(4-chlorobenzyl)-6-(3-chlorophenyl)-3-(3-hydroxypropyl)-1-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dioneSimilar core structureAntimicrobial and anticancer
4-(4-chlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dioneHydroxyethyl groupEnhanced bioavailability
1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dionePyrazolo derivativeCNS activity and anticancer

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison

Compound Name Core Structure Substituents Key Functional Groups
Target Compound Thieno[2,3-d]pyrimidine 4-Chlorobenzyl, 4-chlorophenyl, cycloheptane 2,4-dione
3-(4-Nitrophenyl)-2-sulfanyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-(5H)-one () Thieno[2,3-d]pyrimidin-4-one 4-Nitrophenyl, sulfanyl, cycloheptane 4-one, sulfanyl
4-(4-Chlorophenyl)-3,4,6,7,8,9-hexahydro-1H-cyclohepta-pyrimidin-2(5H)-one () Hexahydro-pyrimidin-2-one 4-Chlorophenyl, cycloheptane 2-one
1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione () Dihydropyrimidine-2-thione 4-Chlorophenyl, 4,4,6-trimethyl 2-thione

Key Observations :

  • The target compound’s 2,4-dione moiety distinguishes it from sulfanyl () or thione () derivatives, which may alter hydrogen-bonding interactions with biological targets .

Table 3: Cytotoxicity and Pharmacological Profiles

Compound Cell Lines Tested IC50 (µM) Primary Target Reference
Target Compound MCF-7, A549, PC-3 5–10 EGFR/VEGFR-2 inhibition
Derivatives HL-7702, PC-9 1–15 Kinase inhibition
Dihydropyrimidine-2-thione Not reported N/A Antibacterial, antihypertensive

Key Findings :

  • The target compound exhibits dual EGFR/VEGFR-2 inhibition, a feature shared with other thieno[2,3-d]pyrimidines but enhanced by its chloroaromatic substituents’ electron-withdrawing effects .
  • compounds lack direct antitumor data but show antibacterial activity, underscoring the scaffold’s versatility .
Physicochemical Properties

Table 4: Spectral and Physical Data

Compound IR (C=O stretch, cm⁻¹) ¹H NMR (Key Signals) Solubility Reference
Target Compound ~1695–1700 δ 1.17–2.30 (m, cycloheptane CH2), 7.4–7.7 (m, Ar-H) Low in H2O
Compound 1648 δ 7.05–7.25 (d, Ar-H), 5.50 (s, CH) Moderate in EtOH
Compound 1696 δ 1.17–2.30 (m, cycloheptane CH2) Low in H2O

Insights :

  • The C=O stretches (1648–1700 cm⁻¹) confirm the dione/one functionalities across derivatives .
  • Low aqueous solubility is common due to hydrophobic substituents, necessitating formulation optimization for in vivo studies .

Q & A

Basic Research Questions

What are the optimal synthetic routes for this compound, and how can purity be maximized?

Methodological Answer:
Synthesis typically involves multi-step reactions, including cyclization, chlorination, and nucleophilic substitution. Key steps:

  • Cyclization: Start with precursors like methyl 3-aminothiophene-2-carboxylate and urea to form the thienopyrimidine core .
  • Chlorination: Introduce chlorophenyl groups via electrophilic substitution or coupling reactions under controlled pH (6.5–7.5) .
  • Solvent Optimization: Reflux in acetonitrile or ethanol improves reaction efficiency; purity is enhanced via recrystallization or column chromatography .
  • Yield Monitoring: Use thin-layer chromatography (TLC) to track intermediates and final product formation .

How is the compound structurally characterized to confirm its identity?

Methodological Answer:

  • X-ray Crystallography: Resolves the planar configuration and dihedral angles between aromatic rings, critical for electronic property analysis .
  • Spectroscopy:
    • NMR: 1^1H and 13^13C NMR identify substituent positions and hydrogen bonding patterns (e.g., chlorophenyl protons resonate at δ 7.2–7.4 ppm) .
    • IR: Confirms carbonyl (C=O) stretches at ~1700 cm1^{-1} and thiophene ring vibrations .
  • Mass Spectrometry: High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 484.2) .

What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

  • Antimicrobial Assays: Use broth microdilution (MIC determination) against Staphylococcus aureus or Escherichia coli; IC50_{50} values correlate with halogen substituent electronegativity .
  • Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 μM concentrations; compare with controls like doxorubicin .
  • Enzyme Inhibition: Target kinases (e.g., EGFR) via fluorescence-based assays; structural analogs show IC50_{50} values <5 μM .

Advanced Research Questions

How can substituent effects on bioactivity be systematically studied?

Methodological Answer:

  • SAR Studies: Synthesize derivatives with varied substituents (e.g., fluorophenyl vs. methoxyphenyl) and compare bioactivity.
    • Example: Replacing 4-chlorophenyl with 4-fluorophenyl increased anticancer potency by 30% in MCF-7 cells .
  • Computational Modeling: Use DFT calculations to correlate substituent electronegativity with binding affinity to target proteins (e.g., tubulin) .

How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Assay Standardization: Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1% v/v) .
  • Structural Validation: Re-characterize compounds from conflicting studies via XRD to confirm no polymorphic differences .
  • Meta-Analysis: Compare IC50_{50} values across analogs; outliers may arise from impurities >2% .

What computational strategies identify potential biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to screen against kinase databases; prioritize targets with docking scores <−8.0 kcal/mol .
  • Pharmacophore Modeling: Map electrostatic and hydrophobic features to databases like ChEMBL; validate with MD simulations .

How to optimize pharmacokinetics via structural modifications?

Methodological Answer:

  • LogP Optimization: Introduce polar groups (e.g., -OH or -COOH) to reduce LogP from ~4.5 to <3.5, enhancing solubility .
  • Metabolic Stability: Replace labile esters with amides; in vitro microsomal assays (human liver microsomes) assess half-life improvements .

How to address low synthetic yields in large-scale production?

Methodological Answer:

  • Catalyst Screening: Test Pd/C or Ni catalysts for Suzuki couplings; yields improve from 45% to 72% under inert atmospheres .
  • Temperature Gradients: Optimize cyclization steps using microwave-assisted synthesis (80°C, 30 min) vs. conventional reflux (6 h) .

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